molecular formula C16H19N3O2S B10843410 4-(3-Benzenesulfonamidophenyl)piperazine

4-(3-Benzenesulfonamidophenyl)piperazine

Cat. No.: B10843410
M. Wt: 317.4 g/mol
InChI Key: KUAATZXIILUWMF-UHFFFAOYSA-N
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Description

4-(3-benzenesulfonamidophenyl)piperazine is a small molecular compound known for its diverse applications in medicinal chemistry and pharmacology. It is characterized by the presence of a piperazine ring substituted with a benzenesulfonamide group, which imparts unique chemical and biological properties to the molecule .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-benzenesulfonamidophenyl)piperazine typically involves the reaction of 3-benzenesulfonamidophenylamine with piperazine under specific conditions. One common method includes the use of a palladium-catalyzed cyclization reaction, which provides high yields and regioselectivity . Another approach involves reductive amination using sodium cyanoborohydride in methanol .

Industrial Production Methods

Industrial production of this compound often employs eco-friendly and cost-effective methods. For instance, using 2.5 equivalents of piperazine as a solvent enables an efficient synthesis under aerobic conditions . The operational simplicity and availability of reactants make this method suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(3-benzenesulfonamidophenyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted piperazines and benzenesulfonamide derivatives, which are often used in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-benzenesulfonamidophenyl)piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with the 5-HT6 receptor and its potential therapeutic applications make it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C16H19N3O2S

Molecular Weight

317.4 g/mol

IUPAC Name

N-(3-piperazin-1-ylphenyl)benzenesulfonamide

InChI

InChI=1S/C16H19N3O2S/c20-22(21,16-7-2-1-3-8-16)18-14-5-4-6-15(13-14)19-11-9-17-10-12-19/h1-8,13,17-18H,9-12H2

InChI Key

KUAATZXIILUWMF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CC=CC(=C2)NS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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